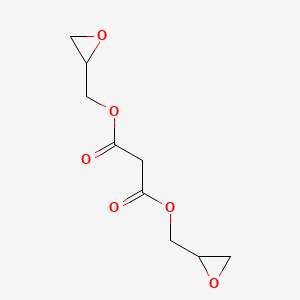

Bis(2,3-epoxypropyl) malonate

Description

Contextual Background of Malonate Esters in Organic Synthesis and Polymer Chemistry

Malonate esters, particularly diethyl malonate and its derivatives, are versatile reagents in organic chemistry. wikipedia.org The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids. rsc.orggoogleapis.com This reaction takes advantage of the acidity of the methylene (B1212753) protons located between the two carbonyl groups, which can be easily removed by a base to form a stable enolate. This enolate then acts as a nucleophile, reacting with alkyl halides to form new carbon-carbon bonds. wikipedia.org This capability makes malonate esters fundamental building blocks for a wide array of more complex organic molecules, including pharmaceuticals and agrochemicals. rsc.org

In polymer chemistry, malonate esters serve as precursors to specialty polyesters and can be used to create polymers with tailored properties. rsc.org They can be incorporated into polymer backbones or used as crosslinking agents. The ability to introduce various functional groups onto the malonate structure allows for the fine-tuning of polymer characteristics. rsc.org For instance, malonate derivatives are used in the synthesis of barbiturates and have applications in the coatings industry as crosslinkers for powder coatings that cure at low temperatures.

Significance of Epoxide Functionalities in Advanced Materials Science

Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by a highly strained ring. google.com This ring strain makes them highly reactive towards a variety of nucleophiles, leading to ring-opening reactions. Current time information in Chicago, IL, US.google.com This reactivity is the cornerstone of their widespread use in materials science. Epoxides are fundamental components in the production of epoxy resins, which are known for their exceptional adhesive strength, chemical resistance, and durability. google.com

The reaction of epoxides with curing agents, or hardeners, which are often amines or anhydrides, results in the formation of a rigid, three-dimensional crosslinked network. google.com This process, known as curing, transforms the liquid resin into a solid material with excellent mechanical and thermal properties. These attributes make epoxy-based materials indispensable in a vast range of applications, including coatings, adhesives, composites for the aerospace and automotive industries, and as encapsulating materials for electronic components. Current time information in Chicago, IL, US. The versatility of epoxide chemistry allows for the synthesis of materials with a wide spectrum of properties, from rigid and strong to flexible and tough. Current time information in Chicago, IL, US.

Rationale for Research Focus on Bis(2,3-epoxypropyl) Malonate Structure and Reactivity

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating such a molecule is clear from a chemical standpoint. The compound combines the functionalities of both malonate esters and epoxides, making it a "multifunctional monomer."

The two epoxide rings provide sites for polymerization or crosslinking reactions typical of epoxy resins. Simultaneously, the central malonate unit offers potential for further chemical modification. The reactivity of the malonate's central carbon could be exploited to introduce additional functionalities or to alter the spacing and flexibility of the resulting polymer network. The ester linkages of the malonate group could also be susceptible to hydrolysis, which might be a desirable feature for creating biodegradable or degradable materials. Therefore, research into this compound would likely focus on its use as a crosslinking agent, a reactive diluent in epoxy formulations, or as a monomer for creating novel polymers with potentially unique thermal, mechanical, or chemical properties.

Overview of Research Trajectories for Multifunctional Monomers

The development of multifunctional monomers is a significant trend in polymer science, aimed at creating materials with enhanced performance and novel properties. chemicalbook.com Research in this area is driven by the need for materials that can meet the demands of advanced applications in fields such as electronics, aerospace, and medicine. chemicalbook.comnih.gov

Current research trajectories for multifunctional monomers include:

Bio-based Monomers: There is a growing interest in developing monomers from renewable resources to create more sustainable polymers. chemicalbook.com

Self-Healing Polymers: Researchers are designing monomers that can lead to polymers with the ability to repair themselves after damage. chemicalbook.com

High-Performance Materials: The synthesis of multifunctional monomers is crucial for developing polymers that can withstand extreme conditions, such as high temperatures or corrosive environments. chemicalbook.com

Advanced Polymer Architectures: Multifunctional monomers enable the creation of complex polymer structures, such as hyperbranched polymers and dendrimers, which can have unique solution and bulk properties.

The study of compounds like this compound fits within this broader context of designing and understanding multifunctional monomers to advance the frontiers of materials science.

Data Table for this compound

| Property | Value | Source |

| CAS Number | 60468-48-6 | ichemistry.cnchemicalbook.compinpools.combuyersguidechem.comlookchem.cn |

| Molecular Formula | C9H12O6 | ichemistry.cn |

| Synonyms | bis(oxiran-2-ylmethyl) propanedioate | lookchem.cn |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Structure

2D Structure

Properties

CAS No. |

60468-48-6 |

|---|---|

Molecular Formula |

C9H12O6 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

bis(oxiran-2-ylmethyl) propanedioate |

InChI |

InChI=1S/C9H12O6/c10-8(14-4-6-2-12-6)1-9(11)15-5-7-3-13-7/h6-7H,1-5H2 |

InChI Key |

LODXXJFSCJTDPW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC(=O)CC(=O)OCC2CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Bis 2,3 Epoxypropyl Malonate

Direct Esterification and Glycidyl (B131873) Functionalization Approaches

The direct formation of the ester linkages and the incorporation of the glycidyl groups are central to the synthesis of bis(2,3-epoxypropyl) malonate. Two primary strategies are the reaction of malonic acid derivatives with epichlorohydrin (B41342) and the use of glycidol (B123203) or related epoxy alcohols.

Synthetic Routes via Malonic Acid Derivatives and Epichlorohydrin

A common and direct approach to synthesizing this compound involves the reaction of a malonic acid salt with epichlorohydrin. This method is a variation of the Williamson ether synthesis, adapted for ester formation. Typically, the disodium (B8443419) or dipotassium (B57713) salt of malonic acid is prepared by reacting malonic acid with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. This salt then acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring in epichlorohydrin. This is followed by an intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the chloride, forming the desired epoxide ring of the glycidyl group.

Alternatively, the reaction can be performed with malonic acid itself in the presence of a phase-transfer catalyst (PTC) and a base. The PTC facilitates the transfer of the malonate anion from the aqueous phase to the organic phase containing epichlorohydrin, promoting the reaction. The subsequent ring-closure to form the epoxide is typically achieved by treatment with a base. researchgate.net

A related method involves the use of dialkyl malonates, such as diethyl malonate, as the starting material. wikipedia.orglibretexts.orgmasterorganicchemistry.com The dialkyl malonate is first deprotonated with a strong base, like sodium ethoxide, to form the enolate. wikipedia.orglibretexts.org This enolate then undergoes nucleophilic substitution with epichlorohydrin. The resulting intermediate, a chlorohydrin ester, is then treated with a base to induce ring closure and form the epoxy group. This two-step process, involving initial alkylation followed by epoxidation, offers a controlled route to the target molecule.

Preparation Utilizing Glycidol or Related Epoxy Alcohols

An alternative and often more direct route to this compound is the esterification of malonic acid with glycidol (2,3-epoxy-1-propanol). This reaction directly forms the desired ester linkages without the need for a subsequent epoxidation step. The esterification is typically carried out under acidic or basic catalysis.

Acid-catalyzed esterification, often using a strong acid like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carboxylic acid groups of malonic acid, making them more susceptible to nucleophilic attack by the hydroxyl group of glycidol. Base-catalyzed methods, on the other hand, may involve the deprotonation of glycidol to form a more potent nucleophile.

The choice of catalyst and reaction conditions is crucial to minimize side reactions, such as the polymerization of glycidol or the opening of the epoxide ring. The reaction is often performed at moderate temperatures to preserve the integrity of the epoxy groups.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound can also be approached through the preparation and subsequent transformation of key intermediates. This multi-step approach allows for greater control over the final product's structure and purity.

Synthesis of Bis(hydroxymethyl) Malonate Intermediates

A key intermediate in some synthetic pathways is diethyl bis(hydroxymethyl)malonate. orgsyn.orggoogle.comgoogle.comsigmaaldrich.com This compound can be prepared by the reaction of diethyl malonate with formaldehyde (B43269) in the presence of a basic catalyst like potassium bicarbonate or calcium hydroxide. orgsyn.orggoogle.com The reaction involves the addition of two hydroxymethyl groups to the central carbon of the malonate ester.

| Reactants | Catalyst | Product | Yield | Reference |

| Diethyl malonate, Formaldehyde | Potassium bicarbonate | Diethyl bis(hydroxymethyl)malonate | 72-75% | orgsyn.org |

| Diethyl malonate, Formalin | Calcium hydroxide | Diethyl bis(hydroxymethyl)malonate | 89-90% | google.com |

This "diol" intermediate can then be further functionalized to introduce the epoxy groups.

Introduction of Epoxy Groups via Halohydrin Formation and Ring Closure

Once the bis(hydroxymethyl) malonate intermediate is obtained, the epoxy groups can be introduced through a two-step process involving halohydrin formation and subsequent ring closure. The hydroxyl groups of the intermediate can be converted to halohydrins, typically chlorohydrins, by reaction with a reagent like thionyl chloride or a mixture of a chloride source and an oxidizing agent.

Following the formation of the bis(chlorohydrin) intermediate, treatment with a base, such as sodium hydroxide or potassium hydroxide, induces an intramolecular Williamson ether synthesis. The alkoxide, formed by the deprotonation of the remaining hydroxyl group, displaces the adjacent chloride ion, leading to the formation of the epoxide ring. This ring-closure reaction is a common and effective method for creating epoxy functionalities from halohydrins. researchgate.net

An alternative approach involves the conversion of the hydroxyl groups to a better leaving group, such as a tosylate, followed by treatment with a base to facilitate ring closure.

Catalytic Strategies in Compound Preparation

Catalysis plays a significant role in enhancing the efficiency and selectivity of the synthesis of this compound. Various catalytic systems have been employed for the different synthetic steps.

In the direct esterification of malonic acid with glycidol, both acid and base catalysts are utilized. Strong protic acids like sulfuric acid or Lewis acids can activate the carboxylic acid for nucleophilic attack. Basic catalysts, such as tertiary amines or alkali metal carbonates, can deprotonate the alcohol, increasing its nucleophilicity.

For the reaction of malonic acid derivatives with epichlorohydrin, phase-transfer catalysts (PTCs) are particularly effective. researchgate.net PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transport of the malonate anion from an aqueous or solid phase to an organic phase where the reaction with epichlorohydrin occurs. This enhances the reaction rate and allows for milder reaction conditions.

In the epoxidation of allylic precursors, which could be formed by the reaction of malonic acid with allyl alcohol, transition metal catalysts are often employed. For instance, molybdenum or tungsten-based catalysts in the presence of an oxidant like hydrogen peroxide can effectively epoxidize the double bonds. researchgate.net The Sharpless asymmetric epoxidation, utilizing a titanium tetraisopropoxide catalyst and a chiral tartrate, is a powerful method for achieving enantioselective epoxidation of allylic alcohols, although its direct application to a diallyl malonate would yield a mixture of diastereomers. wikipedia.org

Enzyme catalysis has also emerged as a green and selective alternative for polyester (B1180765) synthesis involving malonates, suggesting potential for biocatalytic routes to this compound or its precursors. whiterose.ac.uk

Base-Catalyzed Approaches

Base-catalyzed reactions represent a classical and direct approach to synthesizing substituted malonic esters. The core of this methodology is the malonic ester synthesis, which takes advantage of the acidity of the α-hydrogens of a dialkyl malonate. libretexts.orgmasterorganicchemistry.com These protons are flanked by two carbonyl groups, making them readily removable by a moderately strong base to form a stabilized enolate ion. libretexts.orgyoutube.com This nucleophilic enolate can then react with an appropriate electrophile.

To synthesize this compound, a common strategy involves the dialkylation of a malonic ester, such as diethyl malonate, with an electrophile that already contains the epoxide precursor, typically epichlorohydrin. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The base, commonly sodium ethoxide, deprotonates the diethyl malonate. libretexts.org The resulting enolate attacks the electrophilic carbon of epichlorohydrin, displacing the chloride. Since the product of this initial alkylation still possesses one acidic α-hydrogen, the process can be repeated with a second equivalent of base and epichlorohydrin to yield the dialkylated product. libretexts.org

The general steps are:

Enolate Formation: A base removes a proton from the central carbon of the malonate ester. masterorganicchemistry.com

First Alkylation (SN2): The enolate attacks an electrophile (e.g., epichlorohydrin).

Second Enolate Formation: The mono-alkylated product is deprotonated by another equivalent of base.

Second Alkylation (SN2): The new enolate attacks a second molecule of the electrophile to form the final bis-substituted product.

The choice of base and solvent is crucial for the success of this reaction, with sodium ethoxide in ethanol (B145695) being a conventional system. libretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type |

| Diethyl Malonate | Epichlorohydrin | Sodium Ethoxide | Ethanol | Malonic Ester Synthesis (Dialkylation) |

| Diethyl Malonate | Glycidyl Tosylate | Sodium Hydride | Tetrahydrofuran (THF) | Malonic Ester Synthesis (Dialkylation) |

This table presents typical combinations of reactants and conditions for the base-catalyzed synthesis of this compound or its precursors.

Transition Metal Catalysis in Functionalization

Transition metal catalysis offers alternative and often more selective pathways for constructing complex molecules. For a molecule like this compound, a plausible route involves two distinct stages: the synthesis of a di-alkene precursor, diallyl malonate, followed by the catalytic epoxidation of the double bonds.

First, diallyl malonate can be synthesized via a Fischer esterification of malonic acid with allyl alcohol. researchgate.net This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid and driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. researchgate.net

The subsequent and critical step is the epoxidation of the two allyl groups of diallyl malonate. Transition metal complexes are highly effective catalysts for the epoxidation of alkenes, using various oxygen sources. rsc.orgresearchgate.net Catalysts based on metals like molybdenum, tungsten, manganese, and iron are known to facilitate this transformation. researchgate.netresearchgate.net For instance, nickel(II)-β-diketonate complexes have been studied for the aerobic epoxidation of alkenes in the presence of an aldehyde. rsc.org The reaction mechanism is often radical in nature, where the metal catalyst acts as an efficient initiator. rsc.org Other systems, such as those using manganese or rhenium catalysts, can utilize hydrogen peroxide or organic hydroperoxides as the terminal oxidant. researchgate.net

| Substrate | Catalyst System | Oxidant | Key Feature |

| Diallyl Malonate | Molybdenum or Tungsten Complexes | Hydrogen Peroxide / tert-Butyl Hydroperoxide | High efficiency for selective epoxidation. researchgate.net |

| Diallyl Malonate | Manganese(II) Complexes with Ligands | tert-Butyl Hydroperoxide | Effective for epoxidation of terminal olefins. researchgate.net |

| Diallyl Malonate | Nickel(II) β-diketonate Complexes | Molecular Oxygen + Aldehyde | Aerobic epoxidation via a radical mechanism. rsc.org |

This table summarizes potential transition metal catalyst systems for the epoxidation of diallyl malonate.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact and enhance safety. For the synthesis of malonate-derived compounds, significant progress has been made, particularly through the use of enzymatic catalysis.

Enzymes, such as lipases, have demonstrated great potential as biocatalysts for polymerization and esterification reactions under mild, often solvent-free conditions. nih.govwhiterose.ac.uk Specifically, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully used to synthesize linear polyesters from dimethyl malonate and various diols. nih.govwhiterose.ac.uk This enzymatic approach proceeds at much lower temperatures (e.g., 85 °C) compared to traditional metal-catalyzed polycondensation (T > 150 °C) and avoids the use of toxic metal catalysts like antimony or titanium. nih.gov

This enzymatic methodology could be adapted for the synthesis of this compound. A potential chemo-enzymatic route could involve the lipase-catalyzed esterification of malonic acid with glycidol (2,3-epoxy-1-propanol). Such a process would offer several advantages:

Mild Reaction Conditions: Lower energy consumption and reduced risk of side reactions.

High Selectivity: Enzymes can offer high chemo-, regio-, and stereoselectivity.

Reduced Waste: Avoidance of hazardous solvents and toxic metal catalysts.

Biodegradable Catalysts: Enzymes are inherently biodegradable.

The development of such chemo-enzymatic processes, which combine biological and chemical steps, is a promising avenue for producing specialty chemicals like this compound in a more sustainable manner. longdom.org

| Green Chemistry Aspect | Traditional Method | Enzymatic (Green) Alternative |

| Catalyst | Metal catalysts (e.g., Antimony, Titanium) | Immobilized Lipase (e.g., iCaLB) nih.gov |

| Temperature | High (>150 °C) nih.gov | Mild (~85 °C) nih.gov |

| Solvent | Often requires organic solvents (e.g., Benzene) researchgate.net | Can be performed under solventless conditions nih.gov |

| Byproducts | Metal residues, harsh acid/base waste | Minimal, water is the main byproduct |

| Sustainability | Relies on toxic and/or heavy metals | Uses renewable, biodegradable biocatalysts |

This table compares traditional synthetic approaches with greener, enzyme-catalyzed alternatives for the synthesis of malonate esters.

Scientific Review of this compound: Information Not Available

Following a comprehensive and exhaustive search of publicly available scientific literature, including chemical databases, academic journals, and patent repositories, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound (CAS No. 60468-48-6).

While the existence of this compound is confirmed through its presence in chemical supplier catalogs, there are no detailed, peer-reviewed studies that would allow for the creation of an article with the requested "detailed research findings" and "data tables" focusing solely on its specific reactivity and reaction mechanisms. The information required to populate the user's specified outline—covering nuanced topics such as nucleophilic additions with diverse reagents, specific acid- and base-catalyzed pathways, coordination-initiated mechanisms, and malonate-specific transformations for this exact molecule—is not present in the accessible scientific domain.

To generate an article that adheres to the strict requirements of focusing solely on this compound and providing specific, data-backed findings would necessitate fabricating information, which is contrary to the principles of scientific accuracy.

The general reactivity of the two key functional groups present in the molecule—epoxide rings and a malonate ester —is extremely well-documented in organic chemistry.

Epoxide rings are known to undergo ring-opening reactions with a wide array of nucleophiles (amines, thiols, alcohols), and these reactions can be catalyzed by both acids and bases, with predictable regio- and stereochemical outcomes.

The malonate moiety is characterized by its active methylene (B1212753) group (the α-carbon), which can be deprotonated to form a stabilized enolate, serving as a potent nucleophile in reactions like the classic malonic ester synthesis for C-C bond formation.

However, a scientifically rigorous article on this compound would require experimental data on how these two functional groups influence each other's reactivity within the same molecule under various conditions, kinetic data, and specific product characterization. As this specific information is not available, the request to generate a detailed scientific article focusing solely on this compound cannot be fulfilled at this time.

Reactivity and Reaction Mechanisms of Bis 2,3 Epoxypropyl Malonate

Malonate-Specific Transformations and Functionalization

Knoevenagel Condensation and Related Alkenylation Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The active methylene (B1212753) group (-CH₂-) of the malonate core in bis(2,3-epoxypropyl) malonate, flanked by two electron-withdrawing ester groups, is acidic and can be deprotonated by a mild base to form a stabilized carbanion. This carbanion can then act as a nucleophile.

The general mechanism for the Knoevenagel condensation involves three key steps:

Deprotonation: A mild base, such as a secondary amine (e.g., piperidine) or an amino acid, abstracts a proton from the α-carbon of the malonate to form a resonance-stabilized enolate. amazonaws.com

Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Dehydration: The intermediate aldol-type product is dehydrated to form a new carbon-carbon double bond, yielding an α,β-unsaturated compound. wikipedia.org

While direct experimental data on Knoevenagel condensations using this compound is not extensively documented in the literature, its reactivity can be predicted based on the well-established behavior of other malonic esters like diethyl malonate. thermofisher.com The reaction would typically proceed with an aldehyde or ketone in the presence of a catalyst.

The reaction of this compound with an aldehyde (R-CHO) would be expected to produce a bis(2,3-epoxypropyl) alkylidene malonate. Given that the starting material has two acidic protons, a subsequent Michael addition of a second molecule of the malonate to the initial Knoevenagel product can sometimes occur, although this is generally more challenging than the initial condensation. mdpi.com

Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation of Malonic Esters

| Catalyst System | Active Methylene Compound | Carbonyl Compound | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine | Diethyl Malonate | Benzaldehyde | Ethanol (B145695) | Room Temp. | High | wikipedia.orgthermofisher.com |

| L-proline (10 mol%) | Diethyl Malonate | Salicylaldehyde | Ethanol | 80 °C | 94% | researchgate.net |

| Immobilized Gelatine | Diethyl Malonate | Various Aldehydes | DMSO | Room Temp. | 85-89% | amazonaws.com |

A significant challenge in performing a Knoevenagel condensation on this compound is the potential for side reactions involving the epoxide rings, which are also susceptible to attack by the basic catalyst or other nucleophiles present in the mixture. This aspect of chemoselectivity is discussed in section 3.3.

Cyclization Pathways Involving Malonate Derivatives

The products derived from the reactions of this compound are rich in functional groups, making them prime candidates for subsequent intramolecular cyclization reactions. These pathways can lead to a diverse array of heterocyclic and carbocyclic structures.

Malonate derivatives are well-known precursors for the synthesis of six-membered heterocyclic compounds through cyclocondensation with 1,3-dinucleophiles. nih.govmdpi.com For instance, the Knoevenagel product of this compound could undergo further transformations. If the initial aldehyde reactant contained another nucleophilic group, an intramolecular cyclization could be triggered.

More pertinent to the structure of this compound is the potential for the epoxide rings to participate in cyclization. Following a primary reaction at the malonate center, or by activating the epoxide directly, intramolecular ring-opening could occur. For example, if the epoxide ring is opened by a nucleophile, the resulting hydroxyl group could, in a subsequent step, attack the ester carbonyl or another electrophilic center to form a cyclic structure.

Alternatively, a base-catalyzed intramolecular reaction could proceed via the following hypothetical pathway:

A base opens one of the epoxide rings, generating an alkoxide.

This newly formed alkoxide acts as an internal nucleophile.

The alkoxide could then attack the electrophilic carbon of the other epoxide ring or one of the ester carbonyls, leading to the formation of a cyclic ether or lactone, respectively.

Studies on other epoxy-alcohols have shown that base-catalyzed intramolecular cyclization can lead to the formation of oxetanes (4-membered rings) or oxolanes (5-membered rings), depending on the reaction conditions and the structure of the substrate. electronicsandbooks.com Acid-catalyzed conditions can also promote cascade cyclizations in complex epoxy-ester systems, leading to intricate cage-like architectures. academie-sciences.fr

Interplay and Chemoselectivity Between Epoxide and Malonate Functionalities

The most significant chemical challenge presented by this compound is controlling the chemoselectivity of its reactions. The molecule possesses two primary reactive sites: the acidic α-protons of the malonate and the electrophilic carbons of the two epoxide rings. The choice of reactants and, crucially, the reaction conditions will determine which functional group reacts preferentially.

Competition in Base-Catalyzed Reactions: In a base-catalyzed reaction like the Knoevenagel condensation, there is a direct competition between the deprotonation of the malonate's central carbon and the nucleophilic attack of the base on an epoxide ring.

Malonate Reactivity (Knoevenagel): Mild, sterically hindered bases (e.g., piperidine, pyridine) at moderate temperatures are typically used to favor the deprotonation of the active methylene group without significantly promoting epoxide ring-opening. wikipedia.org

Epoxide Reactivity (Ring-Opening): Stronger, less hindered bases (e.g., hydroxide (B78521), alkoxides) or reactions at higher temperatures would favor the nucleophilic attack on the epoxide, leading to ring-opening products. The resulting hydroxyl group can then participate in further reactions. nih.govresearchgate.net

Competition in Acid-Catalyzed Reactions: Under acidic conditions, the epoxide ring is protonated, which strongly activates it towards nucleophilic attack.

Epoxide Reactivity (Ring-Opening): Even weak nucleophiles can open the protonated epoxide ring. For example, in the presence of an acid catalyst, water or alcohols would lead to diols or ether-alcohols, respectively. This reaction is often rapid and highly favored. nih.govresearchgate.net

Malonate Reactivity (Ester Hydrolysis): The malonate ester is also susceptible to acid-catalyzed hydrolysis, especially in the presence of water and at elevated temperatures, which would yield malonic acid and 2,3-epoxypropan-1-ol.

The pH of the reaction medium is a critical parameter. Studies on the related molecule glycidyl (B131873) methacrylate (B99206) (GMA), which also contains both an ester and an epoxide, show that under acidic conditions (pH 3.5), reaction with nucleophiles occurs preferentially via the epoxide ring-opening mechanism. nih.govresearchgate.net In contrast, under basic conditions (pH 10.5), a mixture of reactions including transesterification and epoxide ring-opening is observed. nih.gov

Table 2: Predicted Chemoselective Reactions of this compound

| Reagent/Condition | Predicted Major Reaction Pathway | Resulting Functional Group | Reference for Analogy |

|---|---|---|---|

| Aldehyde, Mild Base (e.g., Piperidine) | Knoevenagel Condensation | α,β-Unsaturated Diester | wikipedia.orgamazonaws.com |

| Strong Base (e.g., NaOH, aq.) | Epoxide Ring-Opening (Hydrolysis) | Diol / Tetraol | nih.govresearchgate.net |

| Acid Catalyst (e.g., H₂SO₄), Water | Epoxide Ring-Opening / Ester Hydrolysis | Tetraol, Malonic Acid | nih.govresearchgate.net |

| Amine (e.g., R-NH₂) | Epoxide Ring-Opening | β-Amino Alcohol | rsc.org |

Polymerization and Polymer Chemistry of Bis 2,3 Epoxypropyl Malonate

Homopolymerization via Ring-Opening of Epoxy Groups

The homopolymerization of bis(2,3-epoxypropyl) malonate would proceed through the ring-opening of its epoxy groups, a characteristic reaction of epoxides. This process can be initiated by cationic, anionic, or coordination initiators, leading to the formation of a cross-linked polyether network. Each epoxy group can react, in principle, with two other monomer molecules, leading to a high cross-link density.

Anionic Polymerization Mechanisms

The anionic ring-opening polymerization of epoxides is a well-established method for producing polyethers. Although specific studies on this compound are not prominent, the general mechanism involves the use of strong nucleophiles as initiators, such as alkoxides, hydroxides, or organometallic compounds.

The process initiates with the nucleophilic attack of the initiator on one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of an alkoxide active center. This active center can then propagate by reacting with the epoxy group of another monomer molecule. In the case of a diepoxide like this compound, this propagation can lead to branching and ultimately to a cross-linked network. The anionic polymerization of epoxides can be a living polymerization under certain conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions, though this is more challenging with difunctional monomers due to the high propensity for gelation.

Table 1: Common Initiators for Anionic Ring-Opening Polymerization of Epoxides

| Initiator Type | Examples |

| Alkoxides | Potassium tert-butoxide, Sodium methoxide |

| Hydroxides | Potassium hydroxide (B78521) (KOH), Sodium hydroxide (NaOH) |

| Organometallic | n-Butyllithium, Grignard reagents |

| Phosphines | Triphenylphosphine |

This table presents generally used initiators for epoxide polymerization and is not specific to this compound.

Cationic Polymerization Mechanisms

Cationic ring-opening polymerization is another primary method for polymerizing epoxides and is particularly effective for this class of monomers. The reaction is initiated by strong electrophilic species, such as Brønsted or Lewis acids.

The initiation step involves the protonation of the oxygen atom of the epoxy ring by a Brønsted acid or the coordination of a Lewis acid to the oxygen. This creates a highly reactive tertiary oxonium ion. The propagation then occurs through the nucleophilic attack of the oxygen atom of a monomer on an electrophilic carbon of the activated epoxy ring of the growing chain. This process regenerates the active oxonium ion at the chain end. Due to the high reactivity of the cationic propagating species, side reactions such as chain transfer can occur. For a diepoxide like this compound, cationic polymerization would be expected to proceed rapidly to form a highly cross-linked polymer network.

Table 2: Common Initiators for Cationic Ring-Opening Polymerization of Epoxides

| Initiator Type | Examples |

| Brønsted Acids | Triflic acid (CF₃SO₃H), Sulfuric acid (H₂SO₄) |

| Lewis Acids | Boron trifluoride (BF₃) and its complexes (e.g., BF₃·OEt₂) |

| Onium Salts | Diaryl-iodonium salts, Triaryl-sulfonium salts |

| Carbocation Salts | Trityl salts (e.g., Trityl hexafluorophosphate) |

This table presents generally used initiators for epoxide polymerization and is not specific to this compound.

Coordination Polymerization Techniques

Coordination polymerization offers a more controlled route for the ring-opening of epoxides, often leading to polymers with higher stereoregularity and lower polydispersity compared to conventional anionic or cationic methods. These polymerizations are catalyzed by transition metal complexes.

The mechanism is generally believed to involve the coordination of the epoxy monomer to the metal center of the catalyst, followed by the insertion of the monomer into a metal-alkoxide bond. This "coordination-insertion" mechanism allows for greater control over the polymerization process. Catalysts based on aluminum, zinc, and rare-earth metals are commonly employed. For this compound, a coordination polymerization approach could potentially offer a pathway to more uniform network structures.

Copolymerization Strategies for Polymeric Materials

To tailor the properties of the final polymeric material, this compound can be copolymerized with other monomers. This approach allows for the modification of properties such as flexibility, thermal stability, and chemical resistance.

Copolymerization with Other Epoxide Monomers

This compound can be copolymerized with a variety of other epoxide monomers, including both monofunctional and difunctional epoxides. This strategy is commonly used in the formulation of epoxy resins to achieve a desired balance of properties.

By introducing a monofunctional epoxide, the cross-link density of the resulting network can be reduced, leading to a more flexible material. Conversely, copolymerization with other difunctional or polyfunctional epoxides can enhance the cross-link density, resulting in a more rigid and thermally stable polymer. The reactivity ratios of the comonomers would play a crucial role in determining the final polymer microstructure.

Table 3: Examples of Potential Epoxide Comonomers

| Monomer Type | Examples | Potential Impact on Polymer Properties |

| Monofunctional | Phenyl glycidyl (B131873) ether, Allyl glycidyl ether | Increased flexibility, reduced cross-link density |

| Difunctional | Bisphenol A diglycidyl ether (DGEBA), 1,4-Butanediol diglycidyl ether | Modified network structure, tailored thermal and mechanical properties |

| Polyfunctional | Triglycidyl-p-aminophenol (TGPAP) | Increased cross-link density, enhanced thermal stability |

This table presents potential comonomers for diepoxides and is not based on specific studies involving this compound.

Alternating Copolymerization with Cyclic Anhydrides or Other Monomers

A particularly important copolymerization strategy for epoxides is their alternating copolymerization with cyclic anhydrides. This reaction is a type of ring-opening copolymerization that leads to the formation of polyesters. The reaction is typically initiated by a nucleophile, such as a tertiary amine or a carboxylate salt.

The mechanism involves the initial reaction of the initiator with the anhydride (B1165640) to form a carboxylate anion. This anion then attacks an epoxy ring, generating an alkoxide. The resulting alkoxide subsequently attacks another anhydride molecule, regenerating the carboxylate active center. This sequence of alternating attacks leads to a polyester (B1180765) chain. When a diepoxide like this compound is used with a dianhydride or a polyanhydride, a cross-linked polyester network is formed. This class of materials is known for its good thermal and mechanical properties.

Incorporation into Multi-Component Polymer Systems

This compound is designed to be incorporated into multi-component polymer systems, primarily as a crosslinking agent or a co-monomer to create thermosetting polymers. mcpolymers.com Its difunctional nature, with two terminal epoxy rings, allows it to react with a variety of curing agents (also known as hardeners) to build three-dimensional polymer networks.

The incorporation typically occurs through the ring-opening polymerization of its epoxide groups. wikipedia.org Common multi-component systems would involve blending this compound with:

Polyamines : Curing agents containing multiple amine groups (e.g., primary or secondary amines) react readily with the epoxy rings at room or elevated temperatures. stackexchange.com Each primary amine hydrogen can react with an epoxy group, enabling a single diamine molecule to react with up to four epoxy groups, leading to a densely crosslinked structure. researchgate.netresearchgate.net

Acid Anhydrides : In the presence of a catalyst, cyclic acid anhydrides can react with the epoxy groups. This process often requires elevated temperatures to proceed efficiently and results in the formation of polyester linkages within the network. wikipedia.orgstackexchange.com

Polyols and Phenols : The hydroxyl groups of polyols or phenols can also open the epoxy ring, forming ether linkages. This reaction is typically slower than the amine-epoxy reaction and often requires catalysts and heat. stackexchange.com

By participating in these reactions, this compound acts as a structural bridge, connecting different polymer chains or curing agent molecules together. The resulting material is a thermoset, a polymer that is irreversibly cured to form a rigid, infusible, and insoluble network. nih.gov The selection of the co-monomer or curing agent is critical as it dictates the reaction conditions, the type of chemical bonds formed, and ultimately, the final properties of the polymer.

Crosslinking Mechanisms and Network Formation in Thermosets

The transformation of liquid this compound and its co-reactants into a solid thermoset material is governed by specific crosslinking mechanisms that lead to the formation of an intricate three-dimensional network. polymerinnovationblog.com

The primary mechanism is the nucleophilic ring-opening of the epoxide groups . mt.com This reaction is highly efficient due to the significant ring strain of the three-membered oxirane ring. wikipedia.org When reacted with a typical curing agent like a diamine, the process unfolds in stages:

Initial Reaction : A nucleophilic nitrogen atom from a primary amine group attacks one of the terminal carbon atoms of an epoxy ring. This opens the ring and forms a new carbon-nitrogen bond, while also creating a secondary amine and a hydroxyl group. stackexchange.comresearchgate.net

Chain Propagation and Branching : The newly formed secondary amine is also reactive and can proceed to open another epoxy ring. acs.org Concurrently, other amine groups on the same or different hardener molecules react with other epoxy monomers. researchgate.net This creates linear chain extensions and branched structures in the early phases of curing. polymerinnovationblog.com

Network Formation (Gelation) : As the reaction continues, the growing branched polymers link together. The "gel point" is reached when a continuous, macroscopic network of infinite molecular weight is formed throughout the material. polymerinnovationblog.com At this stage, the polymer loses its ability to flow.

Final Curing : Beyond the gel point, the reaction continues to completion, forming additional crosslinks and increasing the network's density until all available reactive groups are consumed or their mobility becomes too restricted. polymerinnovationblog.commasterbond.com This final stage solidifies the thermoset's structure and properties.

A unique feature of this compound, compared to other common diepoxides like those based on bisphenol A or phthalates, is the presence of the malonate group. The carbon atom situated between the two carbonyl groups (the α-carbon) has acidic protons. libretexts.orgucalgary.ca Under certain conditions, particularly with basic catalysts or at high temperatures, this α-carbon can be deprotonated to form a carbanion (an enolate). wikipedia.orgmasterorganicchemistry.com This enolate is nucleophilic and could potentially react with other electrophilic species in the system, such as other epoxy groups, introducing an additional, secondary crosslinking pathway. This would create carbon-carbon bonds within the network, potentially enhancing its thermal and chemical stability.

The combination of these reaction pathways results in a robust, covalently bonded, three-dimensional thermoset network. The density and architecture of this network are the primary determinants of the material's final mechanical and thermal properties. northwestern.eduresearchgate.net

Control of Polymer Architecture and Topologies

The final properties of a thermoset derived from this compound are intrinsically linked to its polymer architecture, which can be controlled through several key factors during formulation and curing. mcpolymers.comtaylorandfrancis.com

Stoichiometry : The most critical factor for controlling the network architecture is the stoichiometric ratio between the epoxy groups of the monomer and the reactive groups of the curing agent (e.g., amine hydrogens). acs.org

A stoichiometrically balanced system (e.g., one epoxy group for every active amine hydrogen) is designed to achieve the highest possible crosslink density, leading to maximum stiffness, strength, and glass transition temperature (Tg). masterbond.comresearchgate.net

An off-stoichiometric ratio, with an excess of either the epoxy monomer or the curing agent, results in a lower crosslink density. researchgate.net This creates more linear chain extensions or unreacted side branches ("dangling ends"), leading to a more flexible, less rigid material with a lower Tg and potentially higher toughness. researchgate.netnih.gov

Monomer Structure and Functionality : The inherent structure of the monomers defines the fundamental building blocks of the network.

This compound is a difunctional monomer (f=2). When reacted with a difunctional hardener (e.g., a simple diamine with four reactive hydrogens, f=4), it forms a well-defined network. nih.gov

The choice of curing agent significantly impacts the topology. Using a hardener with higher functionality would create a more densely crosslinked and potentially more rigid network. researchgate.net

Curing Conditions : The temperature and duration of the curing process influence the extent of the reaction. Higher temperatures accelerate the crosslinking reactions and help ensure that the system reaches its maximum possible crosslink density for a given stoichiometry. masterbond.com An incomplete cure results in a "defective" network with reduced mechanical and thermal properties. nih.gov

By carefully manipulating these factors, formulators can tailor the polymer architecture—from a tightly crosslinked, rigid network to a looser, more flexible one—to achieve specific performance characteristics required for a given application. drexel.edu

Data Tables

Table 1: Potential Curing Reactions for this compound

| Curing Agent Type | Reactive Group | Resulting Chemical Linkage | Typical Curing Condition |

| Aliphatic/Aromatic Amine | Primary/Secondary Amine (-NH₂, -NHR) | β-hydroxy amine | Room or Elevated Temp |

| Acid Anhydride | Anhydride ring | Ester and Hydroxyl | Elevated Temp + Catalyst |

| Phenol | Phenolic Hydroxyl (-OH) | Ether and Hydroxyl | Elevated Temp + Catalyst |

| Polyol | Aliphatic Hydroxyl (-OH) | Ether and Hydroxyl | Elevated Temp + Catalyst |

| Thiol | Thiol (-SH) | β-hydroxy thioether | Room Temp + Catalyst |

Table 2: Predicted Influence of Diepoxide Monomer Structure on Polymer Properties

| Monomer | Backbone Structure | Expected Flexibility | Predicted Glass Transition Temp (Tg) | Predicted Modulus |

| This compound | Flexible Aliphatic | High | Lower | Lower |

| Diglycidyl Phthalate | Rigid Aromatic | Low | Higher | Higher |

| Diglycidyl Terephthalate | Rigid, Linear Aromatic | Very Low | High | High |

| Bisphenol A Diglycidyl Ether (DGEBA) nih.gov | Rigid Aromatic | Moderate | High | High |

Advanced Material Science Applications Non Clinical

Development of High-Performance Thermosetting Polymer Matrices

Bis(2,3-epoxypropyl) malonate serves as a key building block or cross-linking agent in the formulation of thermosetting polymers. ontosight.ai Thermosets are polymers that, once cured through a chemical reaction, form a rigid, three-dimensional cross-linked network, rendering them infusible and insoluble. researchgate.net The properties of these materials, such as thermal stability, mechanical strength, and chemical resistance, are highly dependent on the chemistry of the constituent monomers and the crosslink density of the network. researchgate.netresearchgate.net

The incorporation of this compound into an epoxy resin system, typically alongside a hardener such as an aliphatic or aromatic amine, initiates a curing reaction. threebond.co.jpscholaris.ca The epoxy groups of the malonate monomer react with the active hydrogens on the hardener, leading to the formation of a durable, cross-linked polymer matrix. ontosight.aischolaris.ca

Unlike common aromatic epoxy resins such as those based on bisphenol A (BPA), which have rigid molecular structures, the aliphatic backbone of this compound provides greater rotational freedom to the polymer chains. This inherent flexibility can be used to produce thermosets with a lower modulus and increased toughness compared to their purely aromatic counterparts. The ester groups within the malonate structure also contribute to the polarity of the resin system.

Table 1: Illustrative Comparison of Epoxy Resin Properties This table presents typical values for different epoxy resin types to illustrate the expected influence of the this compound structure. Actual values may vary based on the specific formulation and curing agent.

| Property | Standard Aromatic Epoxy (e.g., DGEBA-based) | Aliphatic Epoxy (e.g., Malonate-based) | Influence of Malonate Structure |

| Viscosity at 25°C (cP) | High (4,000 - 20,000) | Low to Medium (10 - 1,000) | Reduces overall formulation viscosity. |

| Flexibility | Low (Brittle) | High (Flexible) | Increases toughness and elongation. |

| Glass Transition Temp (Tg) | High (150 - 200°C) | Lower (40 - 90°C) | Decreases Tg due to increased chain mobility. |

| Adhesion to Polar Substrates | Good | Excellent | Ester groups can improve adhesion. |

Formulation in Adhesives and Coatings Technologies

The unique properties of this compound make it a valuable component in the formulation of advanced adhesives and coatings. ontosight.ai Epoxy-based adhesives are widely used for their strong bonding capabilities to a variety of substrates, including metals, wood, and plastics, and their resistance to environmental factors.

In these formulations, this compound can function in several capacities:

Primary Binder: It can be the primary epoxy resin, cured with a suitable hardener to form the adhesive or coating film.

Flexibilizer: The inherent flexibility of its aliphatic chain can be used to improve the peel strength and impact resistance of otherwise brittle epoxy adhesives and coatings. researchgate.netkingston.ac.uk

The ester linkages in the malonate backbone can also enhance adhesion to polar surfaces through hydrogen bonding and dipole-dipole interactions.

Reinforcement in Composite Materials Fabrication

This compound is utilized in the fabrication of composite materials, where it functions as a component of the polymer matrix. ontosight.ai In a composite, the matrix material surrounds and binds together reinforcing fibers (such as glass, carbon, or aramid), transferring load between them and protecting them from environmental damage.

The performance of a composite is highly dependent on the properties of the matrix and its interface with the reinforcing fibers. While high-modulus, high-temperature aromatic epoxy resins are common, they can be brittle. kingston.ac.uk Introducing a flexible component like this compound into the matrix formulation can be a deliberate strategy to enhance the toughness and impact strength of the final composite part. mdpi.com This is particularly important in applications where the material may be subjected to sudden loads or impacts. The lower viscosity of this resin can also facilitate better "wet-out," or impregnation, of the fiber bundles during the manufacturing process, leading to fewer voids and a higher-quality composite part.

Table 2: Representative Effect of a Flexible Epoxy Modifier on Composite Properties This table provides a qualitative overview of how incorporating a flexible epoxy like this compound into a standard carbon fiber/epoxy composite matrix can alter its mechanical properties.

| Mechanical Property | Standard Rigid Epoxy Matrix | Matrix Modified with Flexible Epoxy | Rationale |

| Tensile Modulus | High | Slightly Reduced | The more flexible matrix offers less resistance to elastic deformation. |

| Flexural Strength | High | Maintained or Slightly Reduced | Dependent on the balance between modulus and toughness. |

| Impact Strength | Moderate | Significantly Increased | The flexible network can absorb more energy before fracturing. mdpi.com |

| Interlaminar Shear Strength | High | Slightly Reduced | A lower modulus matrix may reduce stress concentrations at the fiber-matrix interface. |

Design of Functional Polymeric Materials with Tailored Properties

The chemical structure of this compound offers opportunities for creating functional polymers with properties tailored for specific applications. tudelft.nl The field of polymer science increasingly focuses on designing materials from the molecular level up to achieve a desired set of performance characteristics.

The malonate backbone is a key site for potential modification. The central carbon atom of the malonate group is flanked by two carbonyl groups, making its attached hydrogen atoms (the methylene (B1212753) group) acidic and susceptible to a variety of chemical reactions. This allows for the potential attachment of other functional groups to the monomer before polymerization, introducing new properties into the final thermoset network.

Furthermore, the principles of copolymerization can be applied. This compound can be used in the synthesis of block copolymers. mdpi.com For example, it could be used to create a flexible, epoxy-functional block within a larger copolymer structure, which could then self-assemble into specific nanoscale morphologies. tennessee.edunih.gov This approach allows for the combination of properties from different polymer types, such as creating materials that are both tough and rigid.

Role as Specialty Additives in Diverse Material Systems

Beyond being a primary monomer, this compound is employed as a specialty additive to modify the properties of other material systems, particularly other epoxy resins. ontosight.ai Its roles as a reactive diluent and a flexibilizer, as mentioned previously, are primary examples of its use as an additive. gneechem.com

When added to a standard rigid epoxy formulation (e.g., DGEBA cured with an aromatic amine), even in small quantities, it can significantly alter the performance of the cured material. Research into toughening epoxy resins often involves blending them with other polymers or additives that can absorb energy and prevent crack propagation. kingston.ac.ukmdpi.comrsc.org this compound acts as a reactive toughening agent. Because it co-reacts and integrates into the polymer network, it avoids issues of phase separation or leaching that can occur with non-reactive tougheners. This leads to a more permanent and stable modification of the material's properties.

Advanced Characterization Techniques for Research on Bis 2,3 Epoxypropyl Malonate and Its Polymers

Chromatographic Separations and Analysis

Chromatographic techniques are essential for the purification of bis(2,3-epoxypropyl) malonate and for the analysis of its purity and the composition of its polymeric derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method would be suitable for its analysis.

Stationary Phase: A C18 or C8 column is typically used for the separation of moderately polar compounds like malonate esters.

Mobile Phase: A mixture of a polar solvent, such as water or a buffer, and a less polar organic solvent, like acetonitrile (B52724) or methanol, is commonly employed. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation. For instance, the analysis of Bis-GMA and Teg-DMA, common dental resin monomers, was performed using an isocratic elution with a mixture of acetonitrile and water. researchgate.net

Detection: A UV detector set at a wavelength around 210 nm can be used to detect the carbonyl chromophore of the malonate. If the compound does not have a strong chromophore, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be utilized. For more detailed analysis, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide both separation and mass information, which is particularly useful for identifying impurities or reaction byproducts. nih.gov

The purity of this compound can be determined by calculating the area of its peak relative to the total area of all peaks in the chromatogram. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification.

Interactive Data Table: Typical HPLC Parameters for Analysis of Malonate Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 60:40 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10-20 µL |

Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molar mass distribution of polymers derived from this compound. This technique separates polymer chains based on their hydrodynamic volume in solution. By analyzing the elution profile, researchers can determine key parameters such as the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn).

The PDI value is a critical indicator of the breadth of the molar mass distribution. A PDI value close to 1.0 suggests a narrow distribution, often indicative of a well-controlled polymerization process. For instance, in the synthesis of polymers using this compound, GPC is employed to confirm the successful formation of high molar mass polymers and to understand how different reaction conditions (e.g., catalyst type, temperature, monomer-to-initiator ratio) affect the final polymer chain lengths and their distribution.

Interactive Table: Representative GPC Data for a Polymer of this compound

Please note: The following data is illustrative, based on typical results for similar polyether or polyester (B1180765) systems, as specific GPC data for this compound polymers is not widely published.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 8,500 | 12,750 | 1.50 |

| Polymer B | 9,200 | 15,640 | 1.70 |

| Polymer C | 7,800 | 11,310 | 1.45 |

Thermal Analysis Methods for Polymer Properties

Thermal analysis techniques are fundamental for evaluating the performance and stability of polymers under varying temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a polymer sample and a reference. This analysis provides critical information about the thermal transitions of the material. For polymers of this compound, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a key characteristic, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter is vital for understanding the material's application window and mechanical properties at different temperatures. It can also be used to investigate the effects of cross-linking or blending with other polymers.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability of a polymer by monitoring its mass change as a function of temperature in a controlled atmosphere. For polymers synthesized from this compound, TGA is used to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at high temperatures. This data is crucial for assessing the material's suitability for high-temperature applications and for understanding its degradation mechanism. Higher decomposition temperatures and char yields typically indicate greater thermal stability.

Interactive Table: Illustrative Thermal Properties of a Cured this compound Polymer

Please note: This data is representative and intended for illustrative purposes.

| Property | Value | Unit |

| Glass Transition Temperature (Tg) from DSC | 85 | °C |

| Onset Decomposition Temperature (Tonset) from TGA | 310 | °C |

| Temperature of Maximum Decomposition (Tmax) from TGA | 355 | °C |

| Char Yield at 600 °C from TGA | 15 | % |

Morphological and Microstructural Characterization

Understanding the surface and internal structure of polymers is key to correlating their synthesis and processing with their macroscopic properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymer samples. For materials derived from this compound, such as in composites or blends, SEM can reveal details about phase separation, the dispersion of fillers, and the surface texture of cured resins. For example, examining the fracture surface of a polymer sample after mechanical testing can provide insights into its failure mechanism, such as whether it underwent brittle or ductile fracture.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal microstructure of polymers. For polymers of this compound, TEM can be employed to visualize the morphology of nanodomains in block copolymers, the dispersion of nanoscale fillers in composites, or the fine details of cross-linked networks. This level of microstructural detail is essential for developing advanced materials with tailored properties, such as high-performance nanocomposites or phase-separated thermosets.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray diffraction (XRD) is a critical analytical technique for investigating the solid-state structure of polymers derived from this compound. This method provides invaluable insights into the degree of crystallinity, which in turn dictates many of the material's mechanical and thermal properties. intertek.com Polymeric materials can exhibit a range of structures, from highly crystalline to semi-crystalline or fully amorphous. The arrangement and relative quantities of these forms are influenced by the polymer's formulation and processing conditions. intertek.com

In the context of epoxy-based polymers, which are often thermosets, XRD is instrumental in characterizing their cured state. Typically, cured, unmodified epoxy resins exhibit an amorphous structure. This is characterized in an XRD pattern by a broad, non-distinct hump over a wide range of 2θ angles, rather than sharp, well-defined peaks that would indicate a crystalline lattice. researchgate.net For instance, studies on various cured epoxy resins show a characteristic broad peak, often between 10° and 30° (2θ), which confirms their amorphous nature. researchgate.net

When this compound is polymerized, especially in cross-linking reactions, the resulting network is generally amorphous. The XRD pattern of such a polymer would be expected to show a broad halo, indicative of the lack of long-range ordered crystalline domains. The specific position of the broad peak can provide information about the average distance between polymer chains.

However, the incorporation of fillers, nanoparticles, or co-monomers can alter the morphology. For example, if this compound were copolymerized with a monomer capable of crystallization, or blended with a semi-crystalline polymer, the resulting XRD pattern would be a superposition of the amorphous halo from the epoxy network and the characteristic sharp peaks of the crystalline component. intertek.com The degree of crystallinity can be quantitatively determined from the relative areas of the crystalline peaks and the amorphous halo. intertek.com This is a crucial parameter as it affects properties like tensile strength, compression, and creep. intertek.com

Furthermore, processing techniques such as fiber drawing or film extrusion can induce molecular orientation in the polymer chains, which can be detected and quantified by XRD. intertek.com Although challenging for polymeric thin films due to weak signals from carbon atoms, advanced XRD techniques and measurement geometries can be employed to analyze these structures. mdpi.com

Table 1: Representative XRD Data for Epoxy-Based Polymer Systems This table presents hypothetical but representative data for polymers derived from or similar to this compound, illustrating typical XRD findings.

| Sample ID | Polymer System | 2θ Peak Position (°) | Peak Type | Inferred Morphology |

| EP-Malonate-01 | Pure crosslinked poly(this compound) | ~18.5° | Broad Halo | Amorphous |

| EP-Malonate-C1 | Copolymer with a semi-crystalline polyester | ~18.0°, 21.5°, 24.0° | Broad Halo + Sharp Peaks | Semi-crystalline |

| EP-Malonate-F1 | Composite with crystalline filler (e.g., cellulose) | ~19.0°, 22.5° | Broad Halo + Sharp Peaks | Semi-crystalline Composite |

Data is illustrative and based on typical results for amorphous and semi-crystalline epoxy systems.

Rheological Characterization of Polymer Melts and Solutions

Rheology, the study of the flow and deformation of matter, is fundamental to understanding the processability and performance of polymers derived from this compound. researchgate.net Polymeric materials are viscoelastic, meaning their behavior combines features of both viscous fluids and elastic solids. uobabylon.edu.iq Rheological characterization provides crucial data for optimizing processing parameters like temperature and flow rate, and for predicting the final properties of manufactured parts. uobabylon.edu.iq

For thermosetting systems based on this compound, rheological measurements are essential to monitor the curing process. As the polymerization and cross-linking reactions proceed, the viscosity of the resin increases dramatically. nist.gov Initially, the system behaves as a viscous liquid. As the molecular weight builds, the viscosity rises until it reaches the gel point, where a continuous network is formed, and the material can support a shear stress. nist.gov At this point, the steady shear viscosity diverges. nist.gov

Oscillatory rheology is particularly powerful for characterizing these systems. In a typical experiment, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

Before Curing: In the uncured or melt state, the polymer will exhibit liquid-like behavior, with G'' being greater than G'. The complex viscosity (η*) will be relatively low and may show shear-thinning behavior.

During Curing: As cross-linking proceeds, both G' and G'' increase. The point at which G' equals G'' is often defined as the gel point, signifying the transition from a liquid to a solid-like state.

After Curing: In the fully cured state, the material is a solid, and the storage modulus (G') is significantly higher than the loss modulus (G''). The cured polymer will have a high modulus, reflecting its cross-linked network structure. researchgate.net

The viscoelastic properties are highly dependent on temperature and the frequency of the applied deformation. Time-temperature superposition principles can be applied to create master curves, which allow for the prediction of material behavior over long times or at different temperatures. researchgate.net For polymers derived from this compound, understanding the relationship between the degree of cure, temperature, and rheological properties is vital for controlling manufacturing processes and ensuring the final product's mechanical integrity. nist.govresearchgate.net

Table 2: Typical Rheological Data During Curing of an Epoxy System This table shows representative data illustrating the evolution of rheological properties during the isothermal curing of a hypothetical polymer system based on this compound.

| Curing Time (min) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) | State |

| 0 | 10 | 100 | 10 | Liquid |

| 15 | 500 | 800 | 94 | Viscous Liquid |

| 30 (Gel Point) | 1,500 | 1,500 | 212 | Gelling |

| 45 | 10,000 | 3,000 | 1,044 | Rubbery Solid |

| 60 | 500,000 | 50,000 | - | Glassy Solid |

Data is illustrative. Complex viscosity becomes less meaningful after the gel point in a standard measurement.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of bis(2,3-epoxypropyl) malonate. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the molecule.

Detailed research findings from DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), can reveal the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be located around the malonate ester core, while the LUMO is likely centered on the electrophilic carbon atoms of the epoxy rings. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the epoxy and carbonyl groups would appear as regions of high negative potential (typically colored red), indicating their susceptibility to electrophilic attack. Conversely, the carbon atoms of the epoxy rings would show positive potential (colored blue), marking them as sites for nucleophilic attack, which is the fundamental mechanism of its curing reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical data obtained from DFT calculations for an organic molecule like this compound. The values are illustrative and would be determined through specific computational studies.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Reaction Mechanism Simulations and Energetic Pathways

Theoretical simulations are crucial for mapping the step-by-step mechanisms of reactions involving this compound, such as its polymerization (curing) with hardeners like amines or anhydrides. Using DFT, researchers can model the reaction pathways, identify transition states, and calculate the activation energies for each step. researchgate.net

For instance, the curing reaction with a primary amine would involve the nucleophilic attack of the amine's nitrogen on one of the carbon atoms of the epoxy ring. Computational models can simulate this ring-opening reaction. researchgate.net The simulation would identify the transition state structure—a high-energy, short-lived intermediate—and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. researchgate.net

These simulations can compare different potential pathways to determine the most energetically favorable one. For example, they can assess whether the reaction proceeds via a direct backside attack or a more complex mechanism involving catalyst participation. The results can predict how changes in the catalyst or solvent might alter the reaction's energetic landscape and, consequently, its kinetics and outcome. researchgate.net Studies on related epoxy-carboxylic acid systems have shown that catalysts can lower the activation energy barrier for ring-opening by stabilizing the transition states. researchgate.net

Table 2: Illustrative Energetic Profile for the Ring-Opening of this compound with a Generic Amine Hardener This table illustrates the kind of data generated from reaction mechanism simulations. The values are hypothetical examples.

| Reaction Step | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Energy (kJ/mol) | Activation Energy (kJ/mol) |

| Step 1: Amine attack on epoxy ring | 0 (Reference) | +85 | -120 | 85 |

| Step 2: Proton transfer | -120 | -95 | -150 | 25 |

Molecular Dynamics Simulations for Polymer Behavior and Interactions

While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of large assemblies of molecules, such as the resulting polymer network. MD simulations use classical mechanics (force fields) to calculate the movements of atoms over time, providing insights into the macroscopic properties of the material. nih.govfishersci.ca

For this compound, MD simulations can be used to construct a virtual, three-dimensional polymer network by simulating the cross-linking reactions between the diepoxide monomer and a chosen hardener. fishersci.ca Once the virtual polymer is created, the simulation can predict various bulk properties. These include:

Glass Transition Temperature (Tg): By simulating the polymer's volume or density change as a function of temperature.

Mechanical Properties: Such as Young's modulus, by applying virtual stress to the simulated polymer block and measuring the resulting strain.

Thermal Conductivity: By simulating heat flow through the material. mdpi.com

MD simulations also reveal how the polymer chains interact with each other and with other substances. For example, they can model the diffusion of small molecules (like water or solvents) through the polymer matrix or the interaction of the polymer with a surface or filler material.

Table 3: Predicted Polymer Properties from Molecular Dynamics Simulations (Illustrative) This table shows representative data that can be obtained from MD simulations of a polymer derived from this compound.

| Property | Simulated Value (Illustrative) | Experimental Relevance |

| Glass Transition Temperature (Tg) | 85 °C | Predicts the temperature at which the material transitions from a rigid to a rubbery state. |

| Young's Modulus | 3.1 GPa | Indicates the stiffness of the material. |

| Density at 298 K | 1.25 g/cm³ | Basic physical property of the final cured polymer. |

| Coefficient of Thermal Expansion | 6.5 x 10⁻⁵ K⁻¹ | Describes how the material's size changes with temperature. |

Structure-Reactivity and Structure-Property Relationship Correlations

A key application of computational chemistry is to establish correlations between a molecule's structure and its resulting reactivity or properties (QSRR/QSPR). By systematically modifying the structure of this compound in silico (e.g., by changing the length of the malonate backbone or adding substituent groups) and calculating the resulting electronic and physical properties, researchers can build predictive models.

For example, a study could correlate the calculated HOMO-LUMO gap of various malonate-based diepoxides with their experimentally observed curing times. A smaller gap would likely correlate with a faster reaction. Similarly, properties like the calculated dipole moment could be correlated with the polymer's adhesion strength or its interaction with polar solvents.

These correlations are powerful because they allow for the rational design of new monomers. Instead of synthesizing and testing numerous compounds, computational screening can identify the most promising candidates with desired properties, such as higher thermal stability, improved mechanical strength, or specific reactivity profiles, thereby saving significant time and resources in materials development.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of epoxy compounds often relies on petroleum-based feedstocks and harsh reaction conditions. Future research will prioritize the development of green and sustainable synthetic routes to Bis(2,3-epoxypropyl) malonate, minimizing environmental impact and enhancing economic viability.

A significant area of focus will be the utilization of bio-based resources. nih.govresearchgate.net Various natural products, such as vanillin, vegetable oils, and lignin, are being investigated as renewable starting materials for epoxy monomer synthesis. nih.gov For this compound, this could involve deriving the malonic acid core or the epichlorohydrin (B41342) precursor from biomass. Another promising avenue is the exploration of biocatalytic and enzymatic synthesis methods. nih.govresearchgate.netacs.org Lipases, for instance, have been shown to catalyze the epoxidation of unsaturated groups under mild conditions, offering a greener alternative to traditional chemical epoxidation. acs.org The use of enzymes could also lead to the synthesis of enantiomerically pure epoxides, which are valuable for specialized applications. nih.govresearchgate.netnih.gov Chemo-catalytic asymmetric epoxidation and biocatalytic transformations are established methods for producing chiral epoxides. researchgate.net

| Synthesis Approach | Potential Advantages | Key Research Areas |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. researchgate.net | Identification of suitable biomass sources, development of efficient conversion pathways. biorizon.eu |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. acs.orgnih.gov | Enzyme screening and engineering, process optimization. mdpi.comscilit.com |